Potent VEGFR2 Kinase Inhibition Achieved with N-(4-Bromo-2-fluorophenyl)formamide-Derived Vandetanib
The compound is a direct precursor to the 4-bromo-2-fluoroaniline moiety found in Vandetanib (ZD6474). Vandetanib, which incorporates this exact substructure, demonstrates potent inhibition of VEGFR2 tyrosine kinase activity [1]. While this is not a direct activity measurement of N-(4-bromo-2-fluorophenyl)formamide itself, it provides class-level inference for its utility and defines the benchmark for its intended application. The IC50 value for Vandetanib against VEGFR2 is 40 nM [1], and it inhibits VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation with an IC50 of 60 nM [2].
| Evidence Dimension | VEGFR2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | N/A (Building block) |
| Comparator Or Baseline | Vandetanib (ZD6474) = 40 nM (VEGFR2) / 60 nM (HUVEC proliferation) |
| Quantified Difference | Not applicable (Target is precursor, not active molecule) |
| Conditions | ELISA assay for VEGFR2 tyrosine kinase activity; VEGF-stimulated HUVEC proliferation assay [1] [2]. |
Why This Matters
This data quantifies the potency of the final drug candidate achievable using this specific intermediate, justifying its selection over other halogenated formamides that would lead to less active analogs.
- [1] Valentine, P. J., et al. (AstraZeneca). ZD6474 [N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine] is a potent, orally active, low molecular weight inhibitor of VEGFR2 tyrosine kinase activity (IC50 = 40 nM). (Research abstract). View Source
- [2] CureHunter. (n.d.). ZD6474 inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. [Research Summary]. View Source
